![molecular formula C16H19NO5S B5625042 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B5625042.png)
2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar benzenesulfonamide derivatives involves multi-step chemical reactions that start from basic sulfonyl chlorides or other sulfonyl-containing precursors. For instance, synthesis pathways often include reactions with different amines, aldehydes, or acids to introduce specific functional groups or to modify the molecular structure for desired properties (Al-Hourani et al., 2016; Röver et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds similar to 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide has been determined through techniques such as X-ray crystallography. These studies reveal details about the arrangement of atoms, bond lengths, angles, and overall geometry of the molecule. For instance, analysis of crystal structures helps in understanding the steric hindrance and molecular conformations that influence the reactivity and interaction with biological targets (Rublova et al., 2017).
Chemical Reactions and Properties
Benzenesulfonamides, including 2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide, undergo various chemical reactions that highlight their reactivity and functional group transformations. These reactions include sulfonation, nitration, and coupling reactions, which modify the compound's chemical properties and potential biological activity. The reactivity can be attributed to the presence of electron-donating and withdrawing groups that influence the electronic distribution within the molecule (Sinha et al., 2000).
Mechanism of Action
Safety and Hazards
These substances often have unknown hazardous profiles and can lead to devastating health consequences for abusers . Because of their chemical structures similar to amphetamine, mainly sympathomimetic adverse effects can be expected after their consumption (e.g., anxiety, palpitations, insomnia, hyperthermia, dry mouth, hypertension, tachycardia, anorexia, nausea and abdominal pain) .
Future Directions
properties
IUPAC Name |
2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO5S/c1-11-5-7-14(21-3)13(9-11)17-23(18,19)16-10-12(20-2)6-8-15(16)22-4/h5-10,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYDHNISDOBTOCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethoxy-N-(2-methoxy-5-methylphenyl)benzenesulfonamide |
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